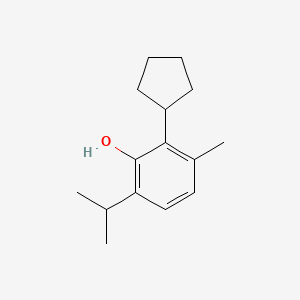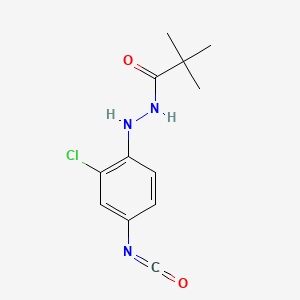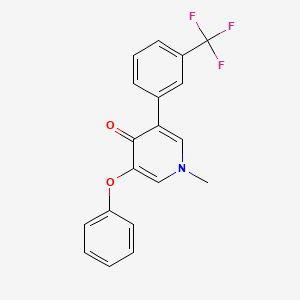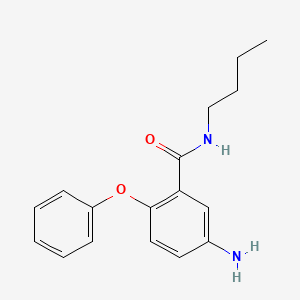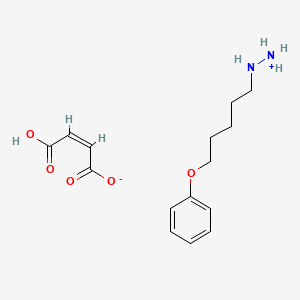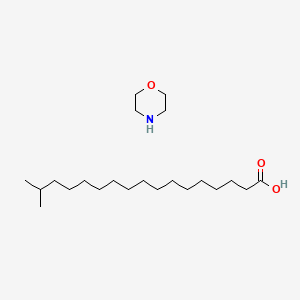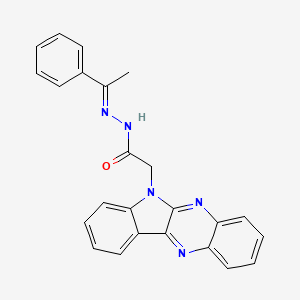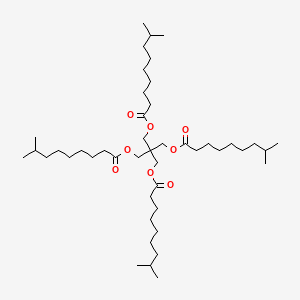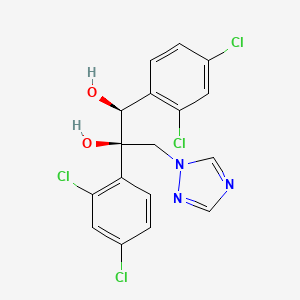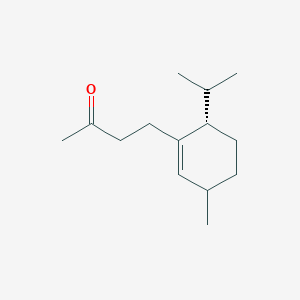
2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a cyclohexene structure with two methyl groups at positions 4 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane typically involves the reaction of 4,6-dimethyl-3-cyclohexen-1-one with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, facilitated by the acid catalyst, which promotes the nucleophilic attack of ethylene glycol on the carbonyl group of the cyclohexenone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4,6-dimethyl-3-cyclohexen-1-one or corresponding carboxylic acids.
Reduction: Formation of diols from the dioxolane ring.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane involves its interaction with specific molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxane
- 2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxepane
Uniqueness
2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane is unique due to its specific ring structure and substitution pattern. The presence of the dioxolane ring imparts distinct chemical reactivity and stability compared to other similar compounds. Its unique structural features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
85098-80-2 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-(4,6-dimethylcyclohex-3-en-1-yl)-1,3-dioxolane |
InChI |
InChI=1S/C11H18O2/c1-8-3-4-10(9(2)7-8)11-12-5-6-13-11/h3,9-11H,4-7H2,1-2H3 |
InChI Key |
BXFGKPXLIYETAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CCC1C2OCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


